
4-Benzyl-5-methylmorpholine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-5-methylmorpholine-2-carbonitrile is a chemical compound with the molecular formula C13H16N2O . It has a molecular weight of 216.28 g/mol . The compound is also known by its IUPAC name, (5S)-4-benzyl-5-methyl-2-morpholinecarbonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16N2O/c1-11-10-16-13(7-14)9-15(11)8-12-5-3-2-4-6-12/h2-6,11,13H,8-10H2,1H3/t11-,13?/m0/s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.Scientific Research Applications
Synthesis and Characterization
- Synthesis of Triazole Derivatives: 4-Benzyl-5-methylmorpholine-2-carbonitrile analogues have been utilized in the synthesis of triazole derivatives. These compounds were obtained through a series of reactions including acidic hydrolysis and hydrogenation, demonstrating their utility in complex chemical syntheses (Albert, 1973).
Catalysis and Chemical Reactions
- Facilitating Transfer Hydrogenation: In the realm of organometallic chemistry, derivatives similar to this compound have been shown to act as ligands in catalysts for transfer hydrogenation and other types of reactions. These catalysts are used in various organic transformations, showcasing the versatility of these compounds (Saleem et al., 2014).
Pharmaceutical Research
- Anti-Cancer Properties: Certain derivatives of this compound have been synthesized and evaluated for their anti-proliferative properties, particularly in colorectal cancer cells. The study of these compounds' interaction with DNA and their impact on gene expression related to apoptosis underlines their potential in cancer research (Ahagh et al., 2019).
Environmental Applications
- Removal of Pollutants: Analogs of this compound have been studied in the context of environmental science, specifically in the removal of polar pollutants like benzotriazoles from wastewater. This highlights the potential application of these compounds in environmental remediation and water treatment processes (Reemtsma et al., 2010).
Safety and Hazards
properties
IUPAC Name |
4-benzyl-5-methylmorpholine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-11-10-16-13(7-14)9-15(11)8-12-5-3-2-4-6-12/h2-6,11,13H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTSOOQJIPJZTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1CC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


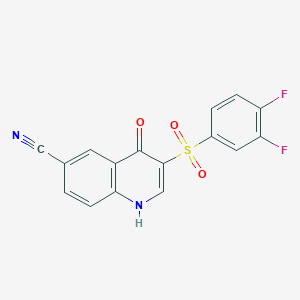

![Methyl 2-(1-{[(1-cyanocyclohexyl)carbamoyl]methyl}piperidin-4-yl)-2-hydroxyacetate](/img/structure/B2635971.png)
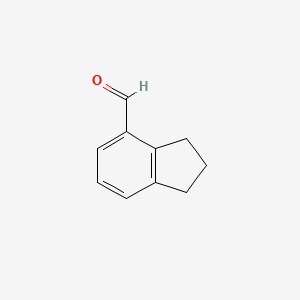

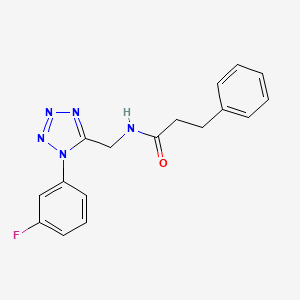
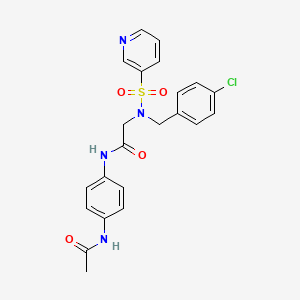
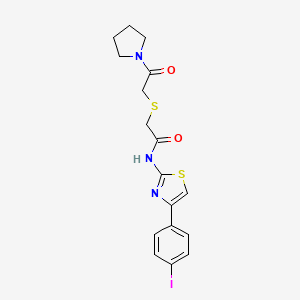
![ethyl 2-[(3-{[(isopropylamino)carbonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B2635979.png)


![N-(benzo[d]thiazol-2-yl)-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2635984.png)
